E3 ligase Ligand-Linker Conjugate 35

PROTAC Targeted Protein Degradation E3 Ligase Selectivity

PROTAC programs requiring VHL-selective recruitment face inconsistent linker geometries that compromise ternary complex formation. This conjugate combines the (S,R,S)-AHPC VHL ligand with a proprietary linker optimized for sterically constrained target pockets. • Reduced off-target degradation of zinc-finger transcription factors vs. CRBN-based conjugates • ≥98% purity; powder stable at -20°C for 3 years, solvent at -80°C for 6 months • Compatible with standard 10 mM DMSO stock solutions for seamless workflow integration

Molecular Formula C37H55N7O6S
Molecular Weight 725.9 g/mol
Cat. No. B12383318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand-Linker Conjugate 35
Molecular FormulaC37H55N7O6S
Molecular Weight725.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC(C4)CN5CCN(CC5)C(=O)OC(C)(C)C)O
InChIInChI=1S/C37H55N7O6S/c1-24-31(51-23-39-24)27-10-8-25(9-11-27)17-38-33(47)29-16-28(45)21-44(29)34(48)32(36(2,3)4)40-30(46)22-42-19-26(20-42)18-41-12-14-43(15-13-41)35(49)50-37(5,6)7/h8-11,23,26,28-29,32,45H,12-22H2,1-7H3,(H,38,47)(H,40,46)/t28-,29+,32-/m1/s1
InChIKeyBTQMWSHQHAIAMW-VQCQPQSOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 ligase Ligand-Linker Conjugate 35: Technical Profile for PROTAC Intermediate Procurement


E3 ligase Ligand-Linker Conjugate 35 is a heterobifunctional PROTAC building block consisting of the VHL E3 ligase ligand (S,R,S)-AHPC covalently conjugated to a proprietary linker. The compound has molecular formula C37H55N7O6S and molecular weight 725.94 g/mol . (S,R,S)-AHPC is a VH032-derived von Hippel-Lindau (VHL) ligand that recruits the VHL E3 ubiquitin ligase to enable targeted protein degradation via the ubiquitin-proteasome system . The conjugate serves exclusively as a key intermediate for synthesizing complete PROTAC molecules and is supplied as a solid at room temperature with ≥98% purity .

Why Generic E3 Ligase Ligand-Linker Substitution Fails: Quantified Differentiation of Conjugate 35


Generic substitution among E3 ligase ligand-linker conjugates is not scientifically valid due to fundamental differences in (1) E3 ligase recruitment selectivity (VHL vs. CRBN vs. cIAP1 vs. MDM2), (2) linker composition and attachment chemistry that governs ternary complex geometry, and (3) physicochemical properties that determine downstream PROTAC developability [1]. VHL-based conjugates like Conjugate 35 recruit the VHL E3 ligase with a binding pocket selectivity profile distinct from CRBN-based alternatives; VHL ligands demonstrate reduced off-target degradation of zinc-finger transcription factors compared to CRBN ligands, a critical consideration for projects requiring narrow degradation selectivity [1]. Linker length and composition directly affect degradation potency—studies show that short and long linkers yield superior degradation compared to intermediate linkers, making linker selection non-interchangeable [2]. Substituting Conjugate 35 with an alternative VHL conjugate of different linker length or with a CRBN-based conjugate alters ternary complex formation efficiency, degradation kinetics, and ultimately the biological outcome of the resulting PROTAC [1] [2].

E3 ligase Ligand-Linker Conjugate 35: Quantified Comparative Evidence for Procurement Decisions


E3 Ligase Selectivity: VHL-Based Conjugate 35 vs. CRBN-Based Conjugates

E3 ligase Ligand-Linker Conjugate 35 is built upon a VHL-recruiting ligand scaffold, which confers a selectivity profile distinct from CRBN-based ligand-linker conjugates such as Conjugate 20 (thalidomide-based) or Conjugate 58 (thalidomide-based). VHL ligands recognize a hydroxyproline pharmacophore and bind to a more buried pocket, resulting in better selectivity for specific substrates and reduced off-target degradation of zinc-finger transcription factors—a known liability of CRBN ligands including thalidomide and pomalidomide derivatives [1]. CRBN ligands, while offering a smaller molecular weight scaffold (e.g., Conjugate 20: 539.67 g/mol vs. Conjugate 35: 725.94 g/mol), carry inherent off-target affinity for multiple zinc-finger transcription factors that may confound degradation specificity [1] [2].

PROTAC Targeted Protein Degradation E3 Ligase Selectivity

Molecular Weight Comparison: Conjugate 35 vs. CRBN-Based Conjugate 58

E3 ligase Ligand-Linker Conjugate 35 (VHL-based) has a molecular weight of 725.94 g/mol (C37H55N7O6S) . In comparison, the CRBN-based E3 Ligase Ligand-linker Conjugate 58 (thalidomide-derived) has a molecular weight of 539.62 g/mol (C28H37N5O6) . This 186.32 g/mol difference reflects the larger VHL ligand scaffold and the specific linker composition of Conjugate 35. While the CRBN conjugate offers a lower molecular weight footprint, the VHL-based Conjugate 35 provides a more extended linker geometry that may be advantageous for targets requiring greater spatial separation between the POI-binding moiety and the E3 ligase recruitment domain [1].

PROTAC Building Block Physicochemical Properties Molecular Weight

Purity Specification: Conjugate 35 (≥98%) vs. Industry Benchmark

E3 ligase Ligand-Linker Conjugate 35 is supplied with a documented purity specification of ≥98% as reported by InvivoChem . This purity level meets or exceeds the standard quality threshold for PROTAC building blocks used in medicinal chemistry campaigns, where impurities in ligand-linker conjugates can propagate through multi-step syntheses and compromise final degrader characterization . Comparable VHL-based ligand-linker conjugates in the InvivoChem catalog (e.g., E3 Ligase Ligand-Linker Conjugates 1, CAS 2097938-44-6) are also specified at ≥98% purity, indicating that Conjugate 35 meets the same QC benchmark as established VHL conjugate products .

PROTAC Intermediate Quality Control Purity

Storage Stability and Shipping Tolerance: Quantified Shelf-Life Data

E3 ligase Ligand-Linker Conjugate 35 demonstrates defined storage stability parameters: powder form is stable at -20°C for 3 years and at 4°C for 2 years; in solvent, stability extends to 6 months at -80°C and 1 month at -20°C . The compound tolerates ambient temperature shipping conditions, remaining stable for several days during ordinary transit and customs processing . This stability profile is consistent with the general class of VHL-based ligand-linker conjugates but provides specific, vendor-verified timeframes that support procurement planning and inventory management for multi-year PROTAC development programs.

PROTAC Intermediate Stability Storage

Solubility Profile: Quantified DMSO Solubility for Conjugate 35

E3 ligase Ligand-Linker Conjugate 35 is typically soluble in DMSO at 10 mM concentration . This solubility specification provides a defined starting point for stock solution preparation in PROTAC synthesis workflows. The compound's solubility profile is accompanied by vendor-provided in vivo formulation protocols including DMSO:Tween 80:Saline (10:5:85), DMSO:PEG300:Tween 80:Saline (10:40:5:45), and DMSO:Corn oil (10:90) mixtures . In comparison, CRBN-based Conjugate 20 is also reported as soluble in DMSO at 10 mM, indicating that Conjugate 35 achieves equivalent DMSO solubility despite its larger molecular weight (725.94 vs. 539.67 g/mol) [1].

PROTAC Intermediate Solubility Formulation

Linker Length and Degradation Potency: Class-Level Evidence from VHL-Based PROTACs

Linker composition and length are critical determinants of PROTAC degradation potency. A systematic study of Wee1-degrading PROTACs using VHL ligand VH032 (the parent ligand of the (S,R,S)-AHPC moiety in Conjugate 35) demonstrated that both short and long linkers yield superior degradation potencies compared to intermediate-length linkers [1]. This class-level evidence establishes that linker selection is not arbitrary and that Conjugate 35's specific linker composition represents a defined structural choice that will influence the degradation efficiency of any PROTAC synthesized from it. The same study confirmed that conversion of a kinase inhibitor into a VHL-recruiting PROTAC induces selective target degradation, with linker nature being the determining factor for degradation efficacy [1].

PROTAC Linker Optimization Structure-Activity Relationship

E3 ligase Ligand-Linker Conjugate 35: Evidence-Based Application Scenarios for Scientific Selection


PROTAC Development Requiring VHL-Mediated Selectivity Over CRBN Off-Target Liability

E3 ligase Ligand-Linker Conjugate 35 is indicated for PROTAC synthesis campaigns where target degradation must avoid confounding off-target effects associated with CRBN-based degraders. As established in the class-level inference, VHL ligands demonstrate reduced off-target degradation of zinc-finger transcription factors compared to CRBN ligands . This makes Conjugate 35 the preferred intermediate for projects targeting transcriptional regulators or when the experimental system is sensitive to CRBN-mediated off-target protein modulation.

Multi-Year PROTAC Medicinal Chemistry Programs Requiring Defined Stability Parameters

Conjugate 35 is appropriate for long-term PROTAC development programs requiring predictable compound stability. The vendor-verified storage parameters—powder stability at -20°C for 3 years and solvent stability at -80°C for 6 months —enable accurate inventory planning and reduce the risk of intermediate degradation during extended synthesis campaigns. The ambient temperature shipping tolerance further supports global procurement logistics.

VHL-Recruiting PROTAC Synthesis Requiring Extended Linker Geometry

Based on cross-study comparable molecular weight analysis, Conjugate 35 (725.94 g/mol) provides a larger linker footprint than CRBN-based alternatives such as Conjugate 58 (539.62 g/mol) . This extended geometry may be advantageous when the target protein's binding pocket is sterically constrained or when optimal ternary complex formation requires greater spatial separation between the POI-binding moiety and the E3 ligase recruitment domain. The class-level evidence confirms that linker length optimization is critical for degradation potency [1].

Standardized PROTAC Synthesis Workflows Using 10 mM DMSO Stock Solutions

Conjugate 35 is compatible with established PROTAC synthesis protocols requiring 10 mM DMSO stock solutions . This solubility specification, equivalent to that of widely used CRBN-based conjugates despite the larger molecular weight of Conjugate 35 , allows seamless integration into existing laboratory workflows without the need for solubility optimization or alternative solvent systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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